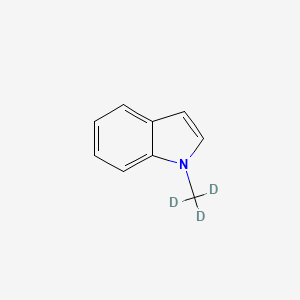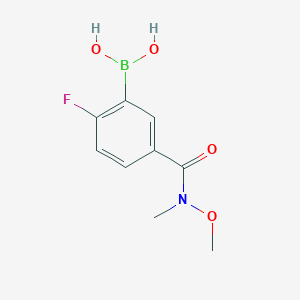
2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid
Übersicht
Beschreibung
2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid is a chemical compound with the molecular formula C8H9BFNO4 . It is a solid substance that is white to yellow in color .
Molecular Structure Analysis
The molecular weight of 2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid is 212.97 g/mol . The InChI code for this compound is 1S/C8H9BFNO4/c1-15-11-8(12)5-2-3-7(10)6(4-5)9(13)14/h2-4,13-14H,1H3,(H,11,12) .Physical And Chemical Properties Analysis
2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid has a melting point range of 195°C to 196°C . The compound is stable under normal conditions but should be stored at 2-8°C .Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura Cross-Coupling Reactions
This compound is used as a reactant in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the synthesis of complex organic compounds, including pharmaceuticals and polymers .
Synthesis of Molecular Switches
It is involved in the synthesis of 9,10-diarylanthracenes, which are used as molecular switches due to their ability to change physical or chemical properties in response to external stimuli .
Friedel-Crafts Alkylation
The compound is utilized in Friedel-Crafts alkylation reactions, a method for attaching alkyl groups to an aromatic system, which is useful in the synthesis of a wide range of organic compounds .
Drug Design and Delivery
Phenylboronic acids and their derivatives, like this compound, are considered for new drug designs and drug delivery systems, particularly as boron-carriers suitable for neutron capture therapy .
Cancer Diagnosis and Treatment
They are also used in the development of functional chemical materials for cancer diagnosis and treatment through various therapies such as chemotherapy, gene therapy, phototherapy, and immunotherapy .
Hydrolysis Studies
Studies on the hydrolysis of phenylboronic pinacol esters can provide insights into the stability and reactivity of compounds like 2-Fluoro-5-(methoxy(methyl)carbamoyl)phenylboronic acid in aqueous environments .
Organoboron Reagents in Chemistry
These compounds serve as organoboron reagents that are stable, readily prepared, environmentally benign, and exhibit rapid transmetalation with palladium (II) complexes, making them valuable in various chemical reactions .
MilliporeSigma - 2-Fluoro-5-methoxyphenylboronic acid ACS Publications - Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Springer - Susceptibility to hydrolysis of phenylboronic pinacol esters RSC Publishing - Selection of boron reagents for Suzuki–Miyaura coupling
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of N-Methoxy-N-methyl 3-borono-4-fluorobenzamide is the carbon-carbon bond formation in organic compounds . This compound, being an organoboron reagent, is used in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
N-Methoxy-N-methyl 3-borono-4-fluorobenzamide interacts with its targets through a process called transmetalation . In this process, the organoboron group of N-Methoxy-N-methyl 3-borono-4-fluorobenzamide is transferred to a palladium catalyst . This results in the formation of a new carbon-carbon bond, which is a key step in the Suzuki–Miyaura coupling reaction .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, facilitated by N-Methoxy-N-methyl 3-borono-4-fluorobenzamide, affects the biochemical pathway of carbon-carbon bond formation . This reaction is crucial in the synthesis of various organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
It’s known that the compound is stable and readily prepared . Its bioavailability would be largely dependent on the specific conditions of its use, including the presence of a suitable palladium catalyst and base .
Result of Action
The molecular effect of N-Methoxy-N-methyl 3-borono-4-fluorobenzamide’s action is the formation of a new carbon-carbon bond . This enables the synthesis of complex organic compounds from simpler precursors . On a cellular level, the effects would depend on the specific compounds being synthesized and their interactions with cellular components.
Action Environment
The action, efficacy, and stability of N-Methoxy-N-methyl 3-borono-4-fluorobenzamide are influenced by several environmental factors. These include the presence of a palladium catalyst and a base, which are necessary for the Suzuki–Miyaura coupling reaction . The reaction conditions are generally mild and tolerant of various functional groups , suggesting that N-Methoxy-N-methyl 3-borono-4-fluorobenzamide could be effective in a wide range of chemical environments.
Eigenschaften
IUPAC Name |
[2-fluoro-5-[methoxy(methyl)carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BFNO4/c1-12(16-2)9(13)6-3-4-8(11)7(5-6)10(14)15/h3-5,14-15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIALQZJYMDELNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)N(C)OC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660205 | |
| Record name | {2-Fluoro-5-[methoxy(methyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
874289-59-5 | |
| Record name | B-[2-Fluoro-5-[(methoxymethylamino)carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874289-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {2-Fluoro-5-[methoxy(methyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







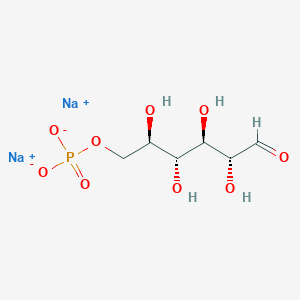
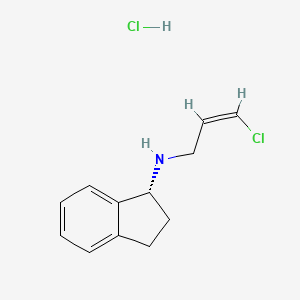
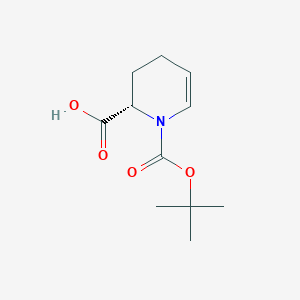
![1-[(4,4-Dimethyl-2-phenylcyclohexen-1-yl)methyl]piperazine](/img/structure/B1436992.png)




